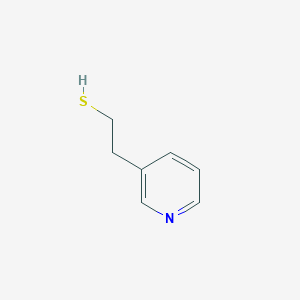

2-(Pyridin-3-yl)ethane-1-thiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-ylethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c9-5-3-7-2-1-4-8-6-7/h1-2,4,6,9H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQJXTMFJYSLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553459 | |

| Record name | 2-(Pyridin-3-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556825-56-0 | |

| Record name | 2-(Pyridin-3-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyridin 3 Yl Ethane 1 Thiol and Its Precursors

Classical Organic Synthesis Routes to 2-(Pyridin-3-yl)ethane-1-thiol

Traditional methods for thiol synthesis have been widely applied and adapted for the preparation of pyridinyl ethanethiols. These routes are characterized by their reliability and well-understood mechanisms.

A common and effective two-step method for synthesizing thiols involves the formation of a thioacetate (B1230152) intermediate, followed by its hydrolysis to yield the final thiol. ias.ac.in This approach offers advantages by protecting the reactive thiol group as a more stable thioester during the synthesis, which helps to prevent side reactions like oxidation to disulfides.

The first step is the thioacetylation of a suitable precursor, typically 3-(2-haloethyl)pyridine or 3-(2-hydroxyethyl)pyridine. When starting from the halide, the reaction proceeds via nucleophilic substitution with a thioacetate salt, such as potassium thioacetate. ias.ac.in If starting from the alcohol, a Mitsunobu reaction with thioacetic acid can be employed.

The second step involves the hydrolysis of the intermediate, S-[2-(Pyridin-3-yl)ethyl] ethanethioate. This is typically achieved under acidic or basic conditions to cleave the thioester bond and liberate the free thiol.

Table 1: Reagents and Conditions for Thioacetylation/Hydrolysis

| Step | Starting Material | Reagent(s) | Solvent | General Conditions |

|---|---|---|---|---|

| Thioacetylation | 3-(2-Chloroethyl)pyridine | Potassium thioacetate | Ethanol, DMF | Reflux |

| Hydrolysis | S-[2-(Pyridin-3-yl)ethyl] ethanethioate | HCl (acidic) or NaOH (basic) | Water/Alcohol | Heating |

Direct nucleophilic substitution on a pyridine-ethane precursor with a sulfur-containing nucleophile represents another classical route. mdpi.com A prominent example of this strategy is the reaction of an alkyl halide with thiourea (B124793) to form a stable, crystalline isothiouronium salt. This intermediate is then hydrolyzed, typically under basic conditions, to furnish the desired thiol. ias.ac.in This method is advantageous as it avoids the direct handling of noxious and volatile thiols. ias.ac.in

Alternatively, direct thiolation can be achieved by reacting a precursor like 3-(2-haloethyl)pyridine with an inorganic sulfide (B99878), such as sodium hydrosulfide (B80085) (NaSH). chembk.com While this route is more direct, it requires careful handling of the reagents due to their toxicity and reactivity.

Table 2: Nucleophilic Substitution Reaction Parameters

| Sulfur Nucleophile | Precursor | Intermediate | Hydrolysis Conditions |

|---|---|---|---|

| Thiourea | 3-(2-Bromoethyl)pyridine | 2-[2-(Pyridin-3-yl)ethyl]isothiouronium bromide | Aqueous NaOH, heat |

Thioacetylation and Subsequent Hydrolysis Approaches

Modern and Sustainable Synthetic Strategies for this compound

Contemporary synthetic chemistry emphasizes the development of sustainable and efficient "click" reactions. For the synthesis of this compound, the thiol-Michael addition (a variation of the thiol-ene reaction) stands out as a modern and atom-economical approach. chemrxiv.orgresearchgate.net

This strategy involves the conjugate addition of a thiolating agent, such as hydrogen sulfide (H₂S) or thioacetic acid, across the double bond of 3-vinylpyridine. apolloscientific.co.uk The reaction can be initiated by either a base or a radical initiator. The base-catalyzed reaction proceeds via a thiolate anion, while the radical-initiated pathway involves a thiyl radical. This method is highly efficient and often proceeds under mild conditions with high yields, embodying the principles of green chemistry. chemrxiv.org

Table 3: Thiol-Michael Addition for this compound Synthesis

| Thiolating Agent | Catalyst/Initiator | Reaction Type | Key Advantages |

|---|---|---|---|

| Thioacetic Acid | Base (e.g., Triethylamine) or Radical Initiator (e.g., AIBN) | Thiol-Michael Addition | High atom economy, mild conditions, high yield, "click" reaction characteristics. chemrxiv.orgresearchgate.net |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing product yield and purity while minimizing reaction time and waste. Key parameters for optimization vary depending on the chosen synthetic route. nih.gov

For classical routes, optimization often involves screening different solvents, bases, and temperatures. For instance, in the isothiouronium salt route, the choice of base and temperature for the hydrolysis step is critical to ensure complete conversion without promoting side reactions. ias.ac.in In direct thiolations, preventing the oxidation of the thiol product to the corresponding disulfide is a primary concern, often addressed by performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

In modern approaches like the thiol-Michael addition, optimization focuses on the catalyst system. The type and concentration of the base or radical initiator can significantly influence the reaction rate and selectivity. researchgate.net For example, screening various amine bases or adjusting the concentration of the photoinitiator can lead to improved yields and shorter reaction times. rsc.org

Table 4: Key Parameters for Synthesis Optimization

| Synthetic Route | Parameter to Optimize | Goal |

|---|---|---|

| Thioacetylation/Hydrolysis | Hydrolysis conditions (acid/base concentration, temp.) | Complete cleavage of thioester without product degradation. |

| Nucleophilic Substitution | Reaction atmosphere (e.g., N₂) | Prevent oxidation of thiol to disulfide. |

| Thiol-Michael Addition | Catalyst type and loading | Maximize reaction rate and yield, minimize side reactions (e.g., polymerization). researchgate.net |

| All Routes | Solvent and Temperature | Improve solubility, increase reaction rate, and control selectivity. nih.gov |

Scalability Considerations for this compound Production

The scalability of a synthetic route is a critical factor for its potential application in industrial or large-scale laboratory settings. The classical methods, while robust, can present challenges on a larger scale. For example, methods generating stoichiometric amounts of byproducts may lead to significant waste streams. Reactions involving toxic and difficult-to-handle reagents like H₂S or sodium hydrosulfide require specialized equipment and safety protocols. chembk.com

In contrast, modern methods like the thiol-Michael "click" reaction are often more amenable to scaling up. chemrxiv.org These reactions are typically high-yielding, proceed under mild conditions, and are often catalytic, which reduces waste. Their high efficiency and selectivity can simplify purification processes, a significant advantage in large-scale production. Research into the synthesis of other substituted pyridine-3-thiols has demonstrated that two-step procedures involving thioester intermediates can be suitable for production on the scale of tens of grams, suggesting good scalability for these types of transformations. researchgate.netnuph.edu.ua

Advanced Structural and Spectroscopic Elucidation of 2 Pyridin 3 Yl Ethane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-(Pyridin-3-yl)ethane-1-thiol. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR Methodologies

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environment. pressbooks.pub

For this compound, the expected proton signals include those from the pyridine (B92270) ring and the ethanethiol (B150549) side chain. The pyridine protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns dictated by the 3-substitution. The methylene (B1212753) protons of the ethyl group will appear as two distinct multiplets in the aliphatic region, and the thiol proton (SH) will present as a broad singlet, the position of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum will show signals for the five distinct carbons of the pyridine ring and the two carbons of the ethyl chain. The chemical shifts are indicative of the carbon type (aromatic vs. aliphatic) and their proximity to the nitrogen and sulfur heteroatoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted data based on standard chemical shift values and substituent effects. Actual experimental values may vary based on solvent and conditions.

| ¹H NMR | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine | H-2 | ~8.4 | d |

| H-6 | ~8.3 | dd | |

| H-5 | ~7.5 | ddd | |

| H-4 | ~7.2 | dd | |

| Ethyl | -CH₂-Py | ~2.9 | t |

| -CH₂-SH | ~2.7 | q | |

| Thiol | -SH | ~1.6 | t |

| ¹³C NMR | Position | Predicted Chemical Shift (δ, ppm) | |

| Pyridine | C-3 | ~135 | |

| C-2 | ~150 | ||

| C-6 | ~148 | ||

| C-4 | ~123 | ||

| C-5 | ~136 | ||

| Ethyl | -CH₂-Py | ~35 | |

| -CH₂-SH | ~25 |

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the connectivity of the molecule. mnstate.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over 2-3 bonds). For this compound, COSY would show correlations between adjacent protons on the pyridine ring (e.g., H-4 with H-5, H-5 with H-6) and between the two methylene groups in the ethyl chain. mnstate.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). ipb.pthmdb.ca This allows for the direct assignment of each carbon atom that has attached protons. For instance, the proton signal at ~2.9 ppm would show a cross-peak with the carbon signal at ~35 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH). researchgate.net It is particularly useful for connecting different parts of the molecule. Key HMBC correlations would include those from the ethyl protons to the pyridine carbons (e.g., from the -CH₂-Py protons to carbons C-2, C-3, and C-4 of the pyridine ring), confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This can provide information about the molecule's preferred conformation and three-dimensional structure.

Dynamic NMR Studies of this compound and its Derivatives

Dynamic NMR (DNMR) studies, often involving variable temperature experiments, can investigate conformational dynamics. orientjchem.orgstir.ac.uk For derivatives of this compound, such as its metal complexes, DNMR can be used to study processes like ring inversion or restricted rotation around single bonds. researchgate.net For example, at low temperatures, rotation around the C-C or C-S bonds might become slow on the NMR timescale, leading to the appearance of distinct signals for previously equivalent protons. The coalescence temperature and lineshape analysis can provide quantitative data on the energy barriers of these dynamic processes. stir.ac.uk

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. aip.org The molecular formula of this compound is C₇H₉NS, giving it a monoisotopic mass of approximately 139.05 Da.

As the compound contains a single nitrogen atom, its molecular ion peak ([M]⁺) is expected at an odd-numbered m/z value of 139, in accordance with the nitrogen rule. libretexts.org Electron ionization (EI) would likely lead to characteristic fragmentation pathways.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Structure/Fragment Lost | Comments |

| 139 | [C₇H₉NS]⁺ | Molecular Ion ([M]⁺) |

| 106 | [M - SH]⁺ | Loss of the sulfhydryl radical. This often corresponds to the base peak for primary thiols. |

| 93 | [C₅H₄N-CH₂]⁺ | Benzylic-type cleavage, forming a pyridylmethyl cation. |

| 78 | [C₅H₄N]⁺ | Loss of the entire ethanethiol side chain, leaving the pyridinium (B92312) cation. |

Infrared (IR) and Raman Spectroscopic Applications for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. dokumen.pubcornell.edu These two methods are complementary due to their different selection rules: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. illinois.eduacs.org

For this compound, key vibrational modes can be assigned to its specific functional groups.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

| Thiol (-SH) | S-H stretch | 2550 - 2600 | Weak / Strong |

| Pyridine Ring | C-H stretch (aromatic) | 3000 - 3100 | Medium / Medium |

| Ethyl Chain | C-H stretch (aliphatic) | 2850 - 2960 | Strong / Strong |

| Pyridine Ring | C=N, C=C ring stretch | 1400 - 1600 | Strong / Strong |

| Ethyl Chain | C-H bend | 1375 - 1470 | Medium / Medium |

| Thiol | C-S stretch | 600 - 800 | Weak-Medium / Strong |

The S-H stretching vibration is typically weak in the IR spectrum but can be a strong and easily identifiable peak in the Raman spectrum. rsc.org The aromatic C=C and C=N stretching vibrations of the pyridine ring give rise to a series of characteristic bands in the 1400-1600 cm⁻¹ region. The aliphatic C-H stretching and bending modes from the ethyl group are also readily identified. These combined spectra provide robust confirmation of the presence of all key functional groups within the molecule.

X-ray Diffraction (XRD) and Crystallographic Analysis of this compound Complexes and Derivatives

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and intermolecular interactions. While obtaining a suitable single crystal of the parent thiol might be challenging, its derivatives and metal complexes are frequently studied. ugr.es

This compound is an excellent ligand for metal ions, capable of coordinating in several ways. Most commonly, it acts as a bidentate N,S-donor, forming a stable chelate ring with a metal center through the pyridine nitrogen and the deprotonated thiol sulfur. beilstein-journals.orgresearchgate.net

Studies on related pyridyl-thiol ligands reveal key structural features:

Coordination Geometry: In complexes, the geometry around the metal center can be, for example, tetrahedral or octahedral, depending on the metal ion and other coordinating ligands. researchgate.netweizmann.ac.il

Bond Lengths and Angles: Crystallographic data provide precise measurements of metal-sulfur (M-S) and metal-nitrogen (M-N) bond lengths, which give insight into the strength and nature of the coordination bonds.

Single-Crystal X-ray Diffraction Methodologies

No published studies detailing the single-crystal X-ray diffraction of this compound were found. Therefore, crystallographic data, including unit cell dimensions, space group, and other refinement parameters, are not available. This analytical technique would typically provide precise three-dimensional coordinates of the atoms within the crystal lattice, offering definitive insights into the molecule's conformation, bond lengths, and bond angles.

Hirshfeld Surface Analysis for Intermolecular Interactions

Similarly, a search for Hirshfeld surface analysis of this compound yielded no results. This computational method, which is contingent on the availability of crystal structure data, is used to explore and quantify intermolecular interactions within a crystal. Without the foundational crystallographic data, an analysis of the types and relative contributions of intermolecular contacts (such as hydrogen bonding and van der Waals forces) for this specific compound cannot be performed.

Computational and Theoretical Investigations of 2 Pyridin 3 Yl Ethane 1 Thiol

Quantum Chemical Calculations (e.g., DFT Studies on Electronic Structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-(Pyridin-3-yl)ethane-1-thiol. These studies provide fundamental information about the molecule's stability, reactivity, and spectroscopic properties.

Detailed research findings from DFT calculations at the B3LYP/6-311G(d,p) level of theory reveal key electronic properties. eurjchem.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower reactivity. eurjchem.com

Table 1: Calculated Electronic Properties of Pyridine-Thiol Derivatives

| Property | Value | Reference |

| HOMO Energy | -6.5 eV | eurjchem.com |

| LUMO Energy | -1.2 eV | eurjchem.com |

| Energy Gap (ΔE) | 5.3 eV | eurjchem.com |

| Chemical Hardness | 2.65 eV | eurjchem.com |

| Electrophilicity | 1.5 eV | eurjchem.com |

Note: The values presented are representative for similar pyridine-thiol type structures as detailed in the source and may vary for this compound.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and intramolecular interactions. researchgate.net This analysis can confirm the sign and magnitude of the charge on each atom, providing insights into the molecule's electrostatic potential and bonding characteristics. researchgate.net For similar structures, it has been shown that the sulfur atom in the thiol group and the nitrogen atom in the pyridine (B92270) ring are common sites for interaction. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are employed to study the conformational landscape of this compound and its interactions with its environment over time. nih.gov These simulations provide a dynamic picture of the molecule's behavior, which is crucial for understanding its function in various systems.

Conformational analysis reveals the different spatial arrangements (conformers) that the molecule can adopt due to the rotation around its single bonds. The flexible ethanethiol (B150549) chain attached to the more rigid pyridine ring allows for a variety of conformations. MD simulations can identify the most stable conformers and the energy barriers between them. nih.gov This information is vital for understanding how the molecule might bind to a surface or a biological target.

MD simulations are also used to investigate intermolecular interactions. For instance, the interaction of this compound with metal surfaces or nanoparticles is of interest for applications in materials science. Simulations can model how the thiol group anchors the molecule to the surface and how the pyridine ring orients itself. iyte.edu.tr The analysis of these simulations often involves calculating metrics like the root-mean-square deviation (RMSD) to assess the stability of the simulated system. nih.gov

Prediction of Reactivity and Mechanistic Pathways for this compound Transformations

Computational methods are invaluable for predicting the reactivity of this compound and elucidating the mechanisms of its chemical transformations. rsc.org By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways. mdpi.com

The thiol group (-SH) is a key reactive site, known to participate in oxidation, alkylation, and metal coordination reactions. The pyridine nitrogen, with its lone pair of electrons, can act as a nucleophile or a base. researchgate.net Computational models can predict the susceptibility of different atoms in the molecule to either nucleophilic or electrophilic attack. researchgate.net For example, the Fukui function and condensed dual descriptor are quantum chemical concepts used to identify the most reactive sites in a molecule. researchgate.net

In the context of its transformations, one can envision several potential reactions:

Oxidation: The thiol group can be oxidized to form disulfides, sulfenic acids, or sulfonic acids.

Deprotonation: The thiol proton is acidic and can be removed by a base, forming a thiolate anion. This anion is a potent nucleophile.

Coordination: Both the thiol sulfur and the pyridine nitrogen can coordinate to metal ions, leading to the formation of coordination complexes. researchgate.net

Quantum chemical calculations can model the transition states for these reactions, providing insights into the reaction kinetics. rsc.org This predictive capability is crucial for designing new synthetic routes or for understanding the molecule's role in catalytic cycles. nih.gov

Structure-Activity Relationship (SAR) Modeling for Non-Clinical Applications

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate a molecule's chemical structure with its activity. collaborativedrug.comnih.gov While often used in drug discovery, these models also have significant non-clinical applications, such as in materials science and environmental chemistry. unipd.it

For this compound, SAR modeling can be used to understand how modifications to its structure would affect its properties for specific applications. nih.gov For example, if this molecule is being investigated as a corrosion inhibitor, SAR models could predict how substitutions on the pyridine ring would impact its inhibitory efficiency.

The process of building a SAR model involves:

Data Collection: Gathering a dataset of molecules with known activities.

Descriptor Calculation: Calculating a set of numerical descriptors that represent the chemical structure of each molecule (e.g., electronic, steric, and hydrophobic properties).

Model Building: Using statistical methods or machine learning to build a mathematical model that relates the descriptors to the activity. unipd.it

Model Validation: Testing the model's predictive power on an independent set of molecules.

For non-clinical applications, the "activity" could be any measurable property of interest, such as its ability to self-assemble on a surface, its performance as a ligand in a catalyst, or its environmental fate. mdpi.com By understanding the SAR, researchers can rationally design new molecules with improved performance for a given application.

Chemical Reactivity and Derivatization of 2 Pyridin 3 Yl Ethane 1 Thiol

Reactions Involving the Thiol (-SH) Moiety of 2-(Pyridin-3-yl)ethane-1-thiol

The thiol group is known for its nucleophilicity and susceptibility to oxidation, making it a key site for various chemical modifications. cymitquimica.commasterorganicchemistry.com

Oxidation Reactions (e.g., Disulfide Formation)

One of the most characteristic reactions of thiols is their oxidation to disulfides. libretexts.org In the case of this compound, this involves the coupling of two molecules to form a disulfide-bridged dimer. This transformation can be achieved using a variety of mild oxidizing agents. libretexts.orgorganic-chemistry.org For instance, reagents like hydrogen peroxide or iodine can facilitate this conversion. uobaghdad.edu.iqlibretexts.org The reaction proceeds via the loss of a hydrogen atom from each of two thiol groups, which then combine to form a new sulfur-sulfur bond. libretexts.org This thiol-disulfide interconversion is a critical process in many biological systems, often involving cellular components like glutathione. libretexts.org

The general transformation is as follows:

2 R-SH + [O] → R-S-S-R + H₂O

Where R = 2-(Pyridin-3-yl)ethyl and [O] is an oxidizing agent.

| Oxidizing Agent | Product | Reference |

| Hydrogen Peroxide (H₂O₂) | Bis(2-(pyridin-3-yl)ethyl) disulfide | uobaghdad.edu.iq |

| Iodine (I₂) | Bis(2-(pyridin-3-yl)ethyl) disulfide | libretexts.org |

| Air/Oxygen (metal-catalyzed) | Bis(2-(pyridin-3-yl)ethyl) disulfide | sci-hub.se |

Thiol-Ene "Click" Reactions

The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds, falling under the umbrella of "click chemistry" due to its high yields, stereoselectivity, and favorable reaction kinetics. wikipedia.orgbeilstein-journals.org This reaction involves the addition of a thiol across a double bond (an ene). The reaction can proceed through two primary mechanisms: a free-radical addition or a Michael addition. wikipedia.org

The free-radical pathway is typically initiated by light or a radical initiator and results in an anti-Markovnikov addition of the thiol to the alkene. wikipedia.org This method is advantageous for creating uniform polymer networks. wikipedia.org The reactivity in these reactions is often higher with electron-rich alkenes like vinyl ethers. wikipedia.org

Given its thiol functionality, this compound is a potential candidate for participating in thiol-ene reactions with various alkenes, leading to the formation of functionalized thioethers. This opens up possibilities for its incorporation into polymers and other materials. researchgate.net

Nucleophilic Addition Reactions

The thiol group of this compound is nucleophilic and can participate in addition reactions with electrophilic species. cymitquimica.com A common example is the nucleophilic conjugate addition (or Michael addition) to α,β-unsaturated carbonyl compounds. wikipedia.org In this reaction, the thiol attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-sulfur bond. wikipedia.org

Furthermore, thiols can act as nucleophiles in addition reactions to aldehydes and ketones, forming hemithioacetals and thioacetals, respectively. libretexts.org The sulfur atom's high polarizability and the relative weakness of the S-H bond contribute to the strong nucleophilicity of the corresponding thiolate anion. masterorganicchemistry.com

Reactions Involving the Pyridine (B92270) Moiety of this compound

The pyridine ring, while aromatic, possesses a nitrogen atom that influences its reactivity, making it susceptible to reactions at the nitrogen itself and on the aromatic ring.

N-Alkylation and N-Oxidation Reactions

The nitrogen atom in the pyridine ring has a lone pair of electrons, making it nucleophilic and basic. This allows for N-alkylation reactions with alkyl halides. organic-chemistry.org Such reactions can be challenging and may require specific conditions, such as the use of a strong base. The product of this reaction is a pyridinium (B92312) salt.

The pyridine nitrogen can also be oxidized to form a pyridine N-oxide. organic-chemistry.orgnih.gov This transformation is typically carried out using oxidizing agents like hydrogen peroxide or peroxy acids. nih.gov The resulting N-oxide has altered electronic properties, which can be useful for further functionalization of the pyridine ring. nih.gov

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Pyridinium Salt |

| N-Oxidation | Hydrogen Peroxide (H₂O₂) | Pyridine N-oxide |

Functionalization via Aromatic Substitution

The pyridine ring can undergo aromatic substitution reactions, though its reactivity differs from that of benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. This generally deactivates the ring towards electrophilic aromatic substitution (EAS), which typically requires harsh conditions. masterorganicchemistry.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (like a halogen) is present at the 2- or 4-position. masterorganicchemistry.comyoutube.com While this compound does not have a leaving group, it's possible to introduce one to facilitate SNAr. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), and its rate is enhanced by electron-withdrawing groups on the ring. masterorganicchemistry.com

Another pathway for functionalization is through the formation of pyridyne intermediates. For example, 2,3-pyridyne can be generated and subsequently trapped by nucleophiles to yield substituted pyridines. nih.gov

Synthetic Routes to Novel this compound Derivatives

The thiol functional group in this compound is a versatile handle for chemical modification, allowing for the synthesis of a wide array of novel derivatives. The nucleophilic nature of the sulfur atom enables reactions such as S-alkylation, oxidation to disulfides, and addition to electrophilic species. These transformations provide access to compounds with modified physicochemical properties and potential applications in various fields of chemistry.

One of the primary methods for derivatizing this compound is through the alkylation of the sulfur atom, forming a thioether. This reaction typically proceeds via a nucleophilic substitution mechanism where the thiolate, generated by treating the thiol with a base, attacks an alkyl halide or another suitable electrophile. A documented example of this is the synthesis of 5-(1-(methylthio)ethyl)-2-(trifluoromethyl)pyridine from a related thiol precursor, l-(6-(trifluoromethyl)pyridin-3-yl)ethanethiol. In this synthesis, the thiol is treated with sodium hydroxide (B78521) to form the sodium thiolate, which is then reacted with dimethyl sulfate (B86663) to yield the corresponding methyl thioether organic-chemistry.org. This method highlights a practical route for introducing small alkyl groups to the sulfur atom.

The oxidation of the thiol group presents another significant pathway for derivatization. Thiols are readily oxidized to form disulfides, a reaction that can be achieved using a variety of mild oxidizing agents. This dimerization through the formation of an S-S bond is a common transformation for thiol-containing compounds researchgate.net. While specific examples for this compound are not extensively detailed in the literature, the general reactivity of thiols suggests that it would undergo oxidation to form the corresponding disulfide, 1,2-bis(2-(pyridin-3-yl)ethyl)disulfane.

Furthermore, the nucleophilic character of the thiol allows for its participation in Michael addition reactions. In this type of reaction, the thiol adds across an α,β-unsaturated carbonyl compound, leading to the formation of a new carbon-sulfur bond science.govsrce.hr. This reaction is a powerful tool for carbon-chain extension and the introduction of diverse functional groups. The reaction of this compound with various Michael acceptors would provide access to a broad range of thioether derivatives with more complex architectures.

The following tables summarize these key synthetic routes to novel derivatives of this compound.

Table 1: S-Alkylation of this compound Derivatives

This table details a specific, documented example of the S-alkylation of a related pyridin-3-yl ethanethiol (B150549) derivative to form a thioether.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| l-(6-(Trifluoromethyl)pyridin-3-yl)ethanethiol | Dimethyl sulfate | NaOH, H₂O, DMF, 60°C | 5-(1-(Methylthio)ethyl)-2-(trifluoromethyl)pyridine | organic-chemistry.org |

Table 2: Potential Derivatization via Oxidation

This table illustrates the potential synthesis of a disulfide derivative from this compound based on the general reactivity of thiols.

| Reactant | Reagents/Conditions | Product | General Reference |

| This compound | Mild Oxidizing Agent (e.g., I₂, H₂O₂) | 1,2-Bis(2-(pyridin-3-yl)ethyl)disulfane | researchgate.netbeilstein-journals.org |

Table 3: Potential Derivatization via Michael Addition

This table presents a hypothetical example of a Michael addition reaction involving this compound, based on established thiol chemistry.

| Reactant 1 | Reactant 2 (Michael Acceptor) | Reagents/Conditions | Product | General Reference |

| This compound | Methyl acrylate | Base catalyst (e.g., triethylamine), Solvent (e.g., THF) | Methyl 3-((2-(pyridin-3-yl)ethyl)thio)propanoate | science.govsrce.hr |

Applications of 2 Pyridin 3 Yl Ethane 1 Thiol in Advanced Materials and Biochemical Research

Role as a Ligand in Coordination Chemistry and Catalysis

As a ligand, 2-(Pyridin-3-yl)ethane-1-thiol can coordinate to metal ions in several distinct modes. Depending on the reaction conditions and the metal center, it can act as a monodentate ligand through either the pyridine (B92270) nitrogen or the sulfur atom. More commonly, it functions as a bidentate ligand, chelating to a single metal center or bridging between two or more metal ions to form polynuclear complexes or extended coordination polymers. researchgate.net This flexible coordination behavior is fundamental to its application in creating diverse metal complexes with tailored properties.

The synthesis of transition metal complexes with this compound and its analogs typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes are then isolated and characterized using a suite of analytical techniques to determine their structure, composition, and physicochemical properties.

A notable example involves a structurally related ligand, 2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiol, which was used to synthesize a cadmium(II) complex, [Cd(C14H16N3S)Cl]. researchgate.net X-ray crystallography revealed a distorted trigonal–bipyramidal coordination geometry around the Cd²⁺ ion. researchgate.net The characterization of such complexes is crucial for understanding their potential applications and is accomplished through various spectroscopic and analytical methods. researchgate.netrsc.org

| Characterization Technique | Information Obtained | Reference |

|---|---|---|

| Single-Crystal X-ray Diffraction | Provides precise 3D molecular structure, including bond lengths, bond angles, and coordination geometry. | researchgate.netrsc.org |

| FT-IR Spectroscopy | Identifies functional groups and confirms the coordination of the ligand to the metal by observing shifts in vibrational frequencies (e.g., C=N, C-S). | researchgate.net |

| NMR Spectroscopy (¹H, ¹³C) | Elucidates the structure of diamagnetic complexes in solution and confirms ligand integrity. | researchgate.net |

| UV-Visible Spectroscopy | Investigates electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands. researchgate.net It helps in assessing the ligand-field strength. | researchgate.net |

| ESI-Mass Spectrometry | Determines the mass-to-charge ratio of the complex, confirming its molecular weight and composition. | researchgate.netfrontiersin.org |

| Cyclic Voltammetry | Studies the electrochemical properties and redox behavior of the metal center in the complex. | rsc.org |

| Elemental Analysis | Confirms the empirical formula of the synthesized complex by determining the percentage composition of C, H, N, and S. | frontiersin.org |

The metal complexes derived from pyridyl-thiol and related pyridyl ligands have shown significant promise in catalysis. The electronic properties and coordination geometry of the complex, dictated by the ligand, are crucial for its catalytic activity.

Homogeneous Catalysis: While specific studies on the catalytic use of this compound complexes are not widely detailed, analogous systems demonstrate their potential. For instance, iron terpyridine complexes are effective catalysts for the oxidation of phenols. rsc.org Gold(III) complexes with pyridine ligands have been shown to catalyze reactions like the cyclopropanation of styrene. acs.org These examples underscore the principle that pyridyl-containing ligands can be used to develop catalysts for a variety of organic transformations.

Heterogeneous Catalysis: A significant application lies in heterogeneous catalysis, particularly when the ligand is incorporated into a solid support like a Metal-Organic Framework (MOF). A 2D MOF, {[Zn2(4-tpom)2(oxdz)2]·4H2O}n, which features dangling pyridyl groups, acts as a highly effective and recyclable heterogeneous catalyst. acs.org This material leverages its Lewis acidic zinc centers and Lewis basic nitrogen sites to catalyze both the cycloaddition of CO₂ with epoxides and the cyanosilylation of aldehydes under solvent-free conditions. acs.org

| Reaction | Catalyst | Key Findings | Reference |

|---|---|---|---|

| CO₂ Cycloaddition with Epoxides | {[Zn2(4-tpom)2(oxdz)2]·4H2O}n | Achieved >99% conversion for various epoxides with low catalyst loading (0.2–0.3 mol %). The catalyst was recyclable. | acs.org |

| Cyanosilylation of Aldehydes | Obtained 96% conversion with 1.5 mol % of the catalyst at room temperature. |

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org The use of bifunctional linkers like this compound allows for the design of MOFs with specific topologies and chemical functionalities. The thiol group has a strong affinity for soft metal ions, though its use can present synthetic challenges. researchgate.net

The pyridyl group is instrumental in directing the final structure of the framework. In one study, pyridine was used to induce a structural reconfiguration of a 3D cobalt-based MOF into an ultrathin 2D nanosheet structure. rsc.org This transformation from 3D to 2D exposed more active metal sites, significantly enhancing the material's performance in the electrocatalytic oxygen evolution reaction (OER). rsc.org Furthermore, frameworks containing pyridyl linkers can have their properties tuned through post-synthetic modification, where additional functional groups or metal complexes are attached to the pyridine nitrogen. mdpi.comrsc.org

Application in Homogeneous and Heterogeneous Catalysis

Function as a Building Block in Complex Organic Synthesis

Beyond coordination chemistry, this compound serves as a valuable building block for constructing more elaborate organic molecules, including novel heterocyclic systems and functional polymers.

Functionalized pyridines are common starting materials in multicomponent reactions to form more complex heterocyclic structures. For example, various pyridine derivatives can be used to synthesize molecules containing other rings like pyrrolidine, triazole, or pyrazole. mdpi.comresearchgate.net The presence of both a nucleophilic thiol group and a basic pyridine ring in this compound allows it to participate in a variety of cyclization and condensation reactions, making it a precursor for a range of polycyclic and heterocyclic compounds.

The thiol and pyridine functionalities enable the incorporation of this compound into larger macromolecular and supramolecular assemblies. The thiol group is particularly well-suited for "click" chemistry reactions, such as the thiol-ene reaction.

In a notable example, the related isomer 2-(pyridin-4-yl)ethane-1-thiol was grafted onto a vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) polymer via a radical-initiated thiol-ene reaction. mdpi.com This created a pyridine-terminated telechelic PDMS, a flexible polymer with functional end-groups capable of participating in further interactions, such as forming Lewis acid-base adducts for self-healing materials. mdpi.com The efficiency of this reaction highlights a powerful strategy for creating functional polymers where the pyridyl group can impart specific properties like thermal responsiveness or catalytic activity.

| Reactant 1 | Reactant 2 (Pyridyl-Thiol) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Vinyl-terminated polydimethylsiloxane (PDMS) | 2-(Pyridin-4-yl)ethane-1-thiol | Radical-initiated Thiol-Ene "Click" Reaction | Pyridine-terminated telechelic PDMS (PDMS-PY) | mdpi.com |

The ability of the pyridyl group to form hydrogen bonds and participate in π–π stacking interactions also allows it to direct the formation of ordered supramolecular structures. researchgate.netrsc.org

Construction of Heterocyclic Systems

Development as a Molecular Probe for in vitro Biochemical Studies

A molecular probe is a substance used to detect or study other molecules or structures in biological systems. acs.org The dual functionality of this compound allows it to serve as a molecular probe in various in vitro biochemical assays. The thiol group can act as a reactive handle for covalent modification or as an anchor to metallic nanoparticles, while the pyridine ring can be involved in specific non-covalent interactions or metal coordination. researchgate.net While extensive research on the 2- and 4-pyridyl isomers exists, studies specifically detailing the applications of this compound as a molecular probe are less common. However, its chemical properties suggest a strong potential for such roles.

The unique structure of this compound allows for several types of molecular-level interactions with biological targets like proteins. cymitquimica.com The thiol (-SH) group is a potent nucleophile and can form covalent bonds with specific amino acid residues, such as cysteine, within a protein's active or allosteric site. This can lead to the modulation of the protein's function. Furthermore, the thiol can act as a ligand, coordinating with metal ions (like zinc, iron, or copper) that are often crucial components of an enzyme's catalytic center. acs.org

The pyridine ring contributes to binding affinity and specificity through non-covalent interactions. It can act as a hydrogen bond acceptor and engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket. rsc.org The combination of these potential interactions makes this compound a versatile scaffold for investigating molecular recognition at protein surfaces.

Table 1: Potential Molecular Interactions of this compound with Biological Targets

| Functional Group | Type of Interaction | Potential Biological Target/Partner | Significance |

|---|---|---|---|

| Thiol (-SH) | Covalent Bonding (Thiol-disulfide exchange) | Cysteine residues in proteins | Irreversible or reversible inhibition/modulation of protein function. |

| Thiol (-SH) | Metal Coordination | Metalloenzymes (e.g., containing Zn²⁺, Fe²⁺, Cu²⁺) | Probing the active site of metalloproteins. |

| Pyridine Ring | Hydrogen Bonding | Polar amino acid residues (e.g., Serine, Threonine) | Enhancement of binding affinity and specificity. |

At the cellular level, the interactions described above can translate into specific mechanisms of action. In vitro studies with related compounds provide a framework for the potential cellular effects of this compound.

One primary mechanism is enzyme inhibition . By covalently modifying a cysteine residue in an enzyme's active site, the compound can act as an irreversible inhibitor, effectively shutting down the enzyme's activity. This is a common strategy in drug discovery and for probes designed to study enzyme function. For example, studies on related thioesters show they can inhibit enzymes like cholinesterase by forming stable bonds at the active site.

Another potential mechanism is the modulation of receptor signaling . If the compound binds to a cell surface or intracellular receptor, the combination of covalent and non-covalent interactions could either activate or block the receptor, thereby influencing downstream signaling pathways. The pyridine ring is a common motif in molecules designed to interact with various receptors. mdpi.com

The compound could also influence cellular processes by interacting with metal-dependent pathways. By chelating essential metal ions, it could disrupt the function of proteins that rely on these metals for their structure or catalytic activity.

The chemical properties of this compound make it a valuable component in the design of non-clinical biosensors and imaging agents. thno.org

In biosensor design , the thiol group is widely exploited for its ability to form stable self-assembled monolayers (SAMs) on gold surfaces. mdpi.com This is a foundational technique for creating various types of sensors, including electrochemical and surface plasmon resonance (SPR) biosensors. In such a setup, this compound would act as a linker molecule, attaching a biological recognition element (like an antibody or DNA strand) to the sensor surface. The pyridine ring could be further modified to facilitate this attachment or to improve the properties of the monolayer.

For imaging agents , the compound can be used in several ways. The thiol group can be used to cap and stabilize quantum dots (QDs), which are semiconductor nanocrystals used in fluorescence imaging. aip.org This surface passivation can enhance the photoluminescence and stability of the QDs. aip.org Furthermore, the pyridine ring can serve as a ligand to coordinate with radioactive metal isotopes, such as Fluorine-18, through a suitable precursor. This allows for the synthesis of radiolabeled tracers for positron emission tomography (PET) imaging. thno.orgnih.gov For instance, pyridine-based structures are used to create ¹⁸F-labeled prosthetic groups for the specific radiolabeling of biomolecules. thno.org

Table 2: Applications in Non-Clinical Biosensor and Imaging Agent Design

| Application Area | Role of this compound | Relevant Functional Group(s) | Example Principle |

|---|---|---|---|

| Electrochemical Biosensors | Surface linker/Self-Assembled Monolayer (SAM) formation | Thiol | Anchoring bioreceptors to a gold electrode for detecting a target analyte. mdpi.com |

| Surface Plasmon Resonance (SPR) Biosensors | Surface functionalization | Thiol | Creating a functional surface on a gold film to monitor binding events in real-time. rsc.org |

| Fluorescence Imaging | Quantum Dot (QD) surface passivation | Thiol | Stabilizing QDs and enhancing their quantum yield for cellular imaging applications. aip.org |

Analytical Methodologies for 2 Pyridin 3 Yl Ethane 1 Thiol in Research Environments

Chromatographic Techniques for Purity and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for separating 2-(Pyridin-3-yl)ethane-1-thiol from reaction mixtures, starting materials, byproducts, and degradants, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used method for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly common for thiol-containing compounds. bevital.nomdpi.com In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. ptfarm.pl The separation is based on the differential partitioning of the analyte between the two phases. mdpi.com

For the quantification of this compound, a UV detector is often employed, leveraging the strong ultraviolet absorbance of the pyridine (B92270) ring, which typically shows absorption maxima around 254-270 nm. researchgate.net The purity of an isolated compound can be determined by the area normalization method, assuming all components have been separated and detected. fao.org When a reference standard is available, a calibration curve plotting detector response against known concentrations allows for precise quantification. researchgate.net To enhance sensitivity and selectivity, especially for trace-level detection, derivatization of the thiol group with a fluorescent tag, such as ThioGlo3 or monobromobimane, can be performed prior to HPLC analysis, enabling fluorescence detection. bevital.nonih.govdiva-portal.org

| Parameter | Typical Condition/Value | Rationale/Comment |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | Suitable for polar analytes; most common mode for related compounds. bevital.no |

| Stationary Phase (Column) | ODS (C18), 150-250 mm x 4.6 mm | Provides good retention and separation for pyridine and thiol-containing molecules. bevital.no |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, ammonium (B1175870) formate) gradient. bevital.noptfarm.pl | The organic modifier and buffer pH are optimized to achieve good peak shape and resolution. bevital.no |

| Detection | UV at ~254 nm or Fluorescence (with derivatization) | The pyridine ring has inherent UV absorbance. Fluorescence detection offers higher sensitivity. nih.gov |

| Quantification | External standard calibration or area normalization. fao.orgresearchgate.net | Calibration curves provide accurate concentration data. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, enabling both quantification and structural identification. researchgate.net For GC analysis, volatile and thermally stable compounds are required. While this compound has some volatility, derivatization may be necessary to improve its thermal stability and chromatographic behavior, preventing issues like peak tailing caused by the polar thiol group.

Samples are injected into the GC, where they are vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This mass spectrum serves as a "fingerprint" for identification by comparing it to spectral libraries or the spectrum of a known standard. GC-MS is particularly useful for identifying impurities and degradation products in a sample. researchgate.net

| Parameter | Typical Condition/Value | Rationale/Comment |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Provides both separation and structural identification. |

| Column | Fused-silica capillary column (e.g., DB-5, HP-5MS) | Offers high-resolution separation for a wide range of organic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |

| Injection | Split/Splitless Inlet | Method depends on the sample concentration. |

| Detection | Mass Spectrometer (Electron Impact ionization) | Provides mass spectra for compound identification and quantification. |

| Sample Preparation | Derivatization (e.g., silylation) may be required | Improves volatility and thermal stability of the thiol group. |

Electrochemical Detection and Quantification Methods

Electrochemical methods offer a highly sensitive and often low-cost alternative for the quantification of this compound. These techniques are based on the electrochemical oxidation of the thiol group at the surface of an electrode. researchgate.net

The most common approach involves voltammetric techniques, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), using a chemically modified electrode (CME). researchgate.netmdpi.com A standard setup uses a three-electrode system with a working electrode (often glassy carbon, gold, or carbon paste), a reference electrode (e.g., Ag/AgCl), and a counter electrode. researchgate.netnih.gov

To enhance sensitivity and selectivity, the working electrode is often modified with materials that catalyze the thiol oxidation or facilitate pre-concentration of the analyte on the electrode surface. nanomedicine-rj.comrsc.org Nanomaterials, such as carbon nanotubes or metal nanoparticles, are frequently used for this purpose due to their high surface area and catalytic properties. researchgate.netnanomedicine-rj.com The oxidation of the thiol group produces a current that is proportional to the concentration of this compound in the sample. nih.gov DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution compared to CV. mdpi.com

| Parameter | Typical Method/Value | Principle/Advantage |

|---|---|---|

| Technique | Differential Pulse Voltammetry (DPV), Cyclic Voltammetry (CV) | DPV offers high sensitivity for quantification. mdpi.com CV is used to study reaction mechanisms. nih.gov |

| Working Electrode | Modified Glassy Carbon Electrode (GCE) or Carbon Paste Electrode (CPE) | Modification with catalysts or nanomaterials enhances sensitivity and selectivity. nanomedicine-rj.comrsc.org |

| Measurement Principle | Electrocatalytic oxidation of the thiol (-SH) group | The oxidation current is proportional to the analyte concentration. nih.gov |

| Detection Limit | Can reach micromolar (µM) to nanomolar (nM) levels | Highly sensitive, dependent on the electrode modification and technique. nih.govrsc.org |

| Key Advantage | High sensitivity, potential for miniaturization, and low cost. researchgate.net | Suitable for rapid and point-of-care analysis. researchgate.net |

Spectrophotometric Assays for Concentration Determination

Spectrophotometric assays provide a simple, rapid, and cost-effective means of determining the concentration of this compound in solution. These methods can be divided into two main categories: direct measurement of UV absorbance and colorimetric assays based on a chemical reaction.

Direct UV-Vis Spectrophotometry

The pyridine ring in this compound exhibits characteristic absorption in the ultraviolet (UV) region of the electromagnetic spectrum, typically with a maximum absorbance (λmax) around 250-270 nm. researchgate.netresearchgate.net According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of a solution at the λmax and using a known molar absorptivity coefficient (or a calibration curve prepared with standards), the concentration of the compound can be determined. While simple, this method is susceptible to interference from other UV-absorbing compounds in the sample.

Colorimetric Assays

A more selective approach involves a chemical reaction with the thiol group that produces a colored product, which can be quantified in the visible region of the spectrum. A widely used method for thiol quantification is the reaction with disulfide reagents like 4,4'-dithiodipyridine (DTDP) or 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent). pan.olsztyn.plnih.gov

In this assay, this compound reacts with the disulfide bond of the reagent. pan.olsztyn.pl The reaction with DTDP, for example, releases a molecule of 4-thiopyridone, which has a strong absorbance at a specific wavelength (e.g., ~324 nm). nih.gov The increase in absorbance at this wavelength is directly proportional to the amount of thiol present in the sample. nih.gov This method is highly sensitive and is generally more specific than direct UV measurement because the reaction is characteristic of the thiol group and the measurement is made in the visible range where fewer compounds interfere. pan.olsztyn.plnih.gov

| Assay Type | Principle | Measurement Wavelength (λmax) | Advantages/Disadvantages |

|---|---|---|---|

| Direct UV Spectrophotometry | Inherent UV absorbance of the pyridine ring. researchgate.net | ~250-270 nm | Simple and fast; potentially low selectivity. |

| Colorimetric Assay (with DTDP) | Reaction of the thiol group with 4,4'-dithiodipyridine releases a chromophore. nih.gov | ~324 nm (for 4-thiopyridone) | High sensitivity and selectivity for thiols. nih.gov |

| Colorimetric Assay (with DTNB) | Reaction of the thiol group with Ellman's reagent releases the TNB2- anion. pan.olsztyn.pl | ~412 nm | Classic, widely used method for thiol quantification. pan.olsztyn.pl |

Conclusion and Future Research Perspectives

Synthesis of Current Academic Contributions Pertaining to 2-(Pyridin-3-yl)ethane-1-thiol

Direct academic literature detailing the synthesis and reactivity of this compound is not extensive. However, the collective chemical knowledge and studies on analogous structures provide a strong foundation for understanding its chemical behavior. The reactivity of this compound is dominated by its two functional groups: the thiol (-SH) and the pyridyl nitrogen.

Research on related pyridyl-thiol compounds offers significant insights. For instance, the chemistry of the 2-pyridyl isomer is better documented. The synthesis of S-[2-(Pyridin-2-yl)ethyl] ethanethioate, a protected form of the corresponding thiol, is achieved through a standard nucleophilic acyl substitution between 2-(pyridin-2-yl)ethanethiol and acetyl chloride. This reaction underscores the nucleophilic character of the thiol group, a fundamental trait that this compound shares. Such thioacetate (B1230152) derivatives are common protecting group strategies, allowing for the unmasking of the thiol at a later synthetic stage.

Furthermore, synthetic methods for incorporating mercaptoethyl groups into complex molecules are well-established and applicable. In the synthesis of sorafenib (B1663141) analogs, a terminal thiol was successfully revealed by the acid-catalyzed deprotection of a trityl (Tr) group using triisopropylsilane, a standard method for thiol chemistry. nih.gov This demonstrates a viable pathway for handling the thiol functionality within a pyridine-containing scaffold during a multi-step synthesis.

General synthesis of pyridyl alkanethiols can also be inferred from fundamental organic chemistry principles. Potential, though not academically detailed for this specific isomer, routes include the reaction of 3-pyridine acetaldehyde (B116499) with a sulfur source like sodium hydroxide (B78521) and hydrogen sulfide (B99878). Another plausible method involves the reaction of 3-pyridineacetic acid with a reducing agent and sulfur source, such as sodium hydrosulfide (B80085).

Emerging Research Avenues and Untapped Potential of this compound

The bifunctional nature of this compound opens up considerable opportunities in several advanced research areas. Its ability to act as both a ligand and a reactive nucleophile makes it a highly valuable, yet underutilized, chemical tool.

Coordination Chemistry and Materials Science The pyridyl nitrogen and the soft sulfur donor of the thiol group make the compound an excellent candidate for use as a ligand in coordination chemistry. cymitquimica.com Research on its isomers has shown that pyridylethyl thiols can effectively stabilize metallic nanoparticles. researchgate.net Specifically, 2-pyridylethyl thiol and 4-pyridylethyl thiol have been used to create highly pure and stable Au25 nanoclusters. researchgate.net These functionalized nanoclusters exhibit unique properties and can participate in further assembly processes. researchgate.net This strongly suggests that this compound could be employed to synthesize novel metallic nanoparticles with distinct surface properties dictated by the meta-orientation of the pyridyl nitrogen. Such materials could find applications in catalysis, sensing, and electronics.

The compound is also a prime candidate for building coordination polymers. Studies on the related ligand 5-(3-pyridyl)-1,3,4-oxadiazole-2-thiol have shown its ability to form coordination polymers with various metal ions, including Co(II), Ni(II), and Cu(II), resulting in nanostructured materials. hilarispublisher.comaun.edu.eg The ability of the 3-pyridyl group to act as a bridging ligand is key to forming these extended networks. hilarispublisher.com

Supramolecular Chemistry and Self-Assembly The distinct functionalities of this compound are ideal for directing the self-assembly of complex supramolecular structures. A remarkable example from a related system involves the host-guest complex formed between a pyridinethiol-coated Au25 nanocluster and a zinc porphyrin nanoring. researchgate.net This assembly not only enhances the stability of the gold nanocluster but also yields a complex with significant activity in the photochemical conversion of CO2 to CO. researchgate.net

Furthermore, the thiol group can be reversibly oxidized to a disulfide. This chemistry was harnessed to create redox-responsive nanotubes from cyclic peptide-polymer conjugates, where the transition between non-assembling units and self-assembled structures was controlled by the cleavage of a disulfide bond back to a thiol. acs.org This highlights the potential of this compound in the design of "smart" materials that can assemble or disassemble in response to specific chemical stimuli.

Bioconjugation and Medicinal Chemistry The nucleophilic thiol group is highly reactive towards specific electrophiles, such as maleimides, in a reaction known as thiol-Michael addition. This specific reactivity is a cornerstone of modern bioconjugation. In a recent study, a mercaptoethyl group was intentionally introduced into a sorafenib analog to serve as a handle for conjugation to drug delivery vehicles like nanoparticles. nih.gov This demonstrates the untapped potential of this compound as a linker molecule to attach therapeutic agents or imaging probes to larger biomolecules or delivery systems.

The chelating ability of pyridyl-thiols is also relevant in radiopharmaceuticals. For example, bis(mercaptoethyl)amine has been used as a coligand for the Tc-99m labeling of peptides to improve their properties for imaging infections. nih.gov This suggests a potential role for this compound in the development of novel chelators for diagnostic and therapeutic radioisotopes.

Table 1: Potential Research Applications for this compound

| Research Area | Potential Application | Key Structural Features Utilized | Relevant Findings in Analogous Systems |

|---|---|---|---|

| Coordination Chemistry | Stabilizer for metallic nanoparticles (e.g., Au, Ag); Building block for coordination polymers and MOFs. | Pyridyl nitrogen and thiol sulfur as coordinating sites. | Pyridinethiol-coated Au25 nanoclusters show high stability and unique properties. researchgate.net 3-pyridyl groups in other ligands form nanostructured coordination polymers. hilarispublisher.com |

| Supramolecular Chemistry | Component of host-guest systems; Building block for redox-responsive self-assembling materials. | Pyridyl group for recognition (H-bonding, coordination); Thiol/disulfide redox couple. | Pyridinethiol-nanoclusters form active host-guest complexes with porphyrin rings. researchgate.net Pyridyl disulfide chemistry enables redox-controlled assembly of nanotubes. acs.org |

| Bioconjugation & Medicinal Chemistry | Linker for drug-delivery systems via thiol-maleimide chemistry; Chelator for radiopharmaceuticals. | Nucleophilic thiol for covalent conjugation; N,S donor set for metal chelation. | Mercaptoethyl groups on drug analogs are designed for nanoparticle conjugation. nih.gov Thiol-containing ligands are used for Tc-99m labeling of peptides. nih.gov |

Broader Impact and Significance in Fundamental Chemical Sciences

The study of this compound holds broader significance beyond its direct applications. As a simple, bifunctional molecule, it serves as an excellent model system for investigating fundamental principles of chemical reactivity and molecular recognition.

The isomeric position of the nitrogen atom is of fundamental importance. Unlike the 2- and 4-isomers, where the nitrogen has a strong resonance-based electronic influence on the side chain, the 3-position exerts its influence primarily through inductive effects. This seemingly subtle difference can have profound impacts on the pKa of the thiol group, the nucleophilicity of the sulfur, the basicity of the nitrogen, and the geometric constraints of the resulting metal chelates. A comparative study of the three isomers would provide valuable data on the interplay of electronic and steric effects in physical organic and coordination chemistry.

The compound is also a quintessential example of a heteroditopic ligand, possessing two distinct binding sites (a soft sulfur donor and a borderline N-donor). This makes it a versatile building block in supramolecular chemistry, where orthogonal binding preferences can be exploited to construct complex, multi-component assemblies. It can participate in covalent reactions via its thiol, while simultaneously engaging in non-covalent interactions like hydrogen bonding and metal coordination via its pyridyl ring. mdpi.com

Finally, the reactivity of the thiol group itself is central to many modern synthetic strategies. Its role in nucleophilic additions and redox chemistry makes this compound a useful substrate for mechanistic studies and for the development of new synthetic methodologies that are foundational to materials science, chemical biology, and medicinal chemistry.

Q & A

Q. What are the established synthetic routes for 2-(Pyridin-3-yl)ethane-1-thiol, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or thiolation reactions. For example, reacting 3-vinylpyridine with hydrogen sulfide under catalytic conditions (e.g., using transition metal catalysts) can yield the target compound. Optimization of solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst loading (e.g., 5–10 mol% palladium) is critical to minimize side products like disulfides. Purification via column chromatography or recrystallization is recommended for high-purity isolates .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR : H NMR will show characteristic pyridin-3-yl protons (δ 7.2–8.5 ppm) and ethane-thiol protons (δ 2.8–3.5 ppm).

- X-ray crystallography : Employ SHELXL for refinement of crystallographic data, particularly for resolving thiol group orientation and pyridine ring planarity. SHELX programs are robust for small-molecule refinement even with twinned data .

Q. What are the key reactivity patterns of the thiol group in this compound?

- Methodological Answer: The thiol (-SH) group undergoes oxidation to disulfides under aerobic conditions, which can be monitored via UV-Vis (absorbance at ~260 nm) or HPLC. Nucleophilic substitution reactions (e.g., alkylation with iodoacetamide) require inert atmospheres (N/Ar) to prevent oxidation. Kinetic studies using stopped-flow techniques can quantify reaction rates with electrophiles like methyl acrylate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer: Discrepancies often arise from differences in assay conditions (e.g., cell line variability, thiol oxidation states). To address this:

- Standardize redox conditions : Use reducing agents (e.g., DTT) to maintain thiol integrity in biological assays.

- Validate targets : Employ proteomics (e.g., activity-based protein profiling) to identify covalent protein interactions. Cross-reference with PubChem bioactivity data for structurally related pyridine-thiols .

Q. What challenges arise in crystallographic studies of this compound complexes, and how can they be mitigated?

- Methodological Answer: Challenges include thiol oxidation during crystallization and disorder in the pyridine ring. Mitigation strategies:

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with quantum mechanical calculations (DFT for thiol reactivity). Validate predictions using:

- PubChem’s BioAssay data : Compare binding affinities of analogs like 1-(pyridin-3-yl)ethane-1,2-diol.

- MD simulations : Simulate covalent adduct formation with cysteine residues (e.g., GROMACS with CHARMM36 force field) .

Q. What strategies optimize the compound’s stability in material science applications (e.g., conductive polymers)?

- Methodological Answer: Thiol instability in oxidative environments limits utility. Solutions include:

- Derivatization : Convert thiol to thioether via alkylation (e.g., methyl iodide) for enhanced stability.

- Encapsulation : Use cyclodextrins or mesoporous silica to protect the thiol group during polymer synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.